molecular formula C13H10N2O2 B5782993 1-(2-hydroxyimidazo[2,1-a]isoquinolin-3-yl)ethanone CAS No. 62472-00-8

1-(2-hydroxyimidazo[2,1-a]isoquinolin-3-yl)ethanone

Cat. No.: B5782993
CAS No.: 62472-00-8
M. Wt: 226.23 g/mol
InChI Key: AVASCRPTRUPSKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Hydroxyimidazo[2,1-a]isoquinolin-3-yl)ethanone is a complex organic compound that belongs to the class of imidazoisoquinolines. This compound is characterized by a fused ring system that includes an imidazole ring and an isoquinoline ring, with a hydroxy group at the 2-position and an ethanone group at the 3-position. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-hydroxyimidazo[2,1-a]isoquinolin-3-yl)ethanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable isoquinoline derivative, the imidazole ring can be formed through a cyclization reaction involving a nitrogen-containing reagent. The hydroxy group can be introduced via hydroxylation reactions, and the ethanone group can be added through acylation reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis platforms to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxyimidazo[2,1-a]isoquinolin-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the imidazole or isoquinoline rings can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst.

Major Products:

    Oxidation: Formation of 1-(2-oxoimidazo[2,1-a]isoquinolin-3-yl)ethanone.

    Reduction: Formation of 1-(2-hydroxyimidazo[2,1-a]isoquinolin-3-yl)ethanol.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

1-(2-Hydroxyimidazo[2,1-a]isoquinolin-3-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-hydroxyimidazo[2,1-a]isoquinolin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The hydroxy and ethanone groups play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

  • 1-(2-Hydroxyimidazo[2,1-a]isoquinolin-3-yl)methanone
  • 1-(2-Hydroxyimidazo[2,1-a]isoquinolin-3-yl)propanone
  • 1-(2-Hydroxyimidazo[2,1-a]isoquinolin-3-yl)butanone

Uniqueness: 1-(2-Hydroxyimidazo[2,1-a]isoquinolin-3-yl)ethanone is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

1-(2-hydroxyimidazo[2,1-a]isoquinolin-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c1-8(16)11-13(17)14-12-10-5-3-2-4-9(10)6-7-15(11)12/h2-7,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVASCRPTRUPSKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C2N1C=CC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00716290
Record name 3-(1-Hydroxyethylidene)imidazo[2,1-a]isoquinolin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62472-00-8
Record name 3-(1-Hydroxyethylidene)imidazo[2,1-a]isoquinolin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.